molecular formula C9H20N2O B14515516 Propanamide, N-(2-(diethylamino)ethyl)- CAS No. 63224-20-4

Propanamide, N-(2-(diethylamino)ethyl)-

Cat. No.: B14515516
CAS No.: 63224-20-4
M. Wt: 172.27 g/mol
InChI Key: ZJJAQVISALRGCN-UHFFFAOYSA-N
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Description

Propanamide, N-(2-(diethylamino)ethyl)- is an organic compound belonging to the class of amides It is characterized by the presence of a propanamide group attached to a diethylaminoethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

Propanamide, N-(2-(diethylamino)ethyl)- can be synthesized through several methods. One common approach involves the reaction of propanoic acid with diethylaminoethylamine in the presence of a dehydrating agent. The reaction typically proceeds under mild conditions, with the formation of the amide bond facilitated by the removal of water.

Industrial Production Methods

In an industrial setting, the production of propanamide, N-(2-(diethylamino)ethyl)- may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The process may also incorporate catalysts to enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

Propanamide, N-(2-(diethylamino)ethyl)- undergoes various chemical reactions, including:

    Hydrolysis: The amide bond can be hydrolyzed in the presence of acids or bases, leading to the formation of propanoic acid and diethylaminoethylamine.

    Reduction: The compound can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The amide group can participate in nucleophilic substitution reactions, where the diethylaminoethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Hydrolysis: Dilute hydrochloric acid or sodium hydroxide can be used as catalysts.

    Reduction: Lithium aluminum hydride (LiAlH4) is a common reducing agent.

    Substitution: Various nucleophiles such as halides or amines can be used under appropriate conditions.

Major Products Formed

    Hydrolysis: Propanoic acid and diethylaminoethylamine.

    Reduction: The corresponding amine.

    Substitution: Products depend on the nucleophile used.

Scientific Research Applications

Propanamide, N-(2-(diethylamino)ethyl)- has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving amide bond formation and hydrolysis.

    Industry: The compound can be used in the production of polymers and other materials.

Mechanism of Action

The mechanism of action of propanamide, N-(2-(diethylamino)ethyl)- involves its interaction with specific molecular targets. The compound can form hydrogen bonds and engage in dipole-dipole interactions due to the presence of the amide group. These interactions can influence the compound’s reactivity and its ability to participate in various chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    Propanamide: A simpler amide with a propanamide group.

    N-ethylpropanamide: An amide with an ethyl group attached to the nitrogen.

    N,N-dimethylpropanamide: An amide with two methyl groups attached to the nitrogen.

Uniqueness

Propanamide, N-(2-(diethylamino)ethyl)- is unique due to the presence of the diethylaminoethyl group, which imparts distinct chemical properties and reactivity compared to simpler amides. This structural feature makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

63224-20-4

Molecular Formula

C9H20N2O

Molecular Weight

172.27 g/mol

IUPAC Name

N-[2-(diethylamino)ethyl]propanamide

InChI

InChI=1S/C9H20N2O/c1-4-9(12)10-7-8-11(5-2)6-3/h4-8H2,1-3H3,(H,10,12)

InChI Key

ZJJAQVISALRGCN-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NCCN(CC)CC

Origin of Product

United States

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